
Serine Hydrolase Inhibitor-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serine Hydrolase Inhibitor-14 is a compound that targets serine hydrolases, a large and diverse family of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, making them essential for numerous physiological functions, including digestion, blood clotting, and nervous system signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Serine Hydrolase Inhibitor-14 typically involves the use of fluorophosphonate or carbamate groups, which are known to react with the serine nucleophile in the active site of serine hydrolases . The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure is synthesized using standard organic synthesis techniques, such as nucleophilic substitution or condensation reactions.
Introduction of Reactive Groups: Fluorophosphonate or carbamate groups are introduced to the core structure through reactions with appropriate reagents, such as fluorophosphonic acid or carbamoyl chloride.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Serine Hydrolase Inhibitor-14 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the inhibitor can undergo nucleophilic substitution reactions with the serine residue in the active site of serine hydrolases.
Common Reagents and Conditions
Fluorophosphonate Reagents: Used for introducing fluorophosphonate groups.
Carbamoyl Chloride: Used for introducing carbamate groups.
Solvents: Common solvents include dichloromethane, acetonitrile, and methanol.
Major Products Formed
The major products formed from the reactions of this compound include the covalently modified serine hydrolase enzyme and various hydrolysis products .
Applications De Recherche Scientifique
Serine Hydrolase Inhibitor-14 has a wide range of scientific research applications, including:
Mécanisme D'action
Serine Hydrolase Inhibitor-14 exerts its effects by covalently modifying the active site serine residue of serine hydrolases. This modification involves the formation of a stable covalent bond between the inhibitor and the serine residue, leading to irreversible inhibition of the enzyme . The molecular targets of this compound include various serine hydrolases, such as acetylcholinesterase, butyrylcholinesterase, and monoacylglycerol lipase . The pathways involved in its mechanism of action include the hydrolysis of ester and amide bonds in substrates, which is essential for the enzyme’s catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorophosphonates: These compounds also target serine hydrolases by forming covalent bonds with the active site serine residue.
Uniqueness
Serine Hydrolase Inhibitor-14 is unique in its ability to selectively inhibit a broad range of serine hydrolases with high potency and specificity. Its structure allows for fine-tuning of its inhibitory activity, making it a valuable tool for studying the function of individual serine hydrolases in various biological processes .
Propriétés
Formule moléculaire |
C13H20N4O3 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
tert-butyl 4-(pyrazole-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-9-7-15(8-10-16)11(18)17-6-4-5-14-17/h4-6H,7-10H2,1-3H3 |
Clé InChI |
PTANHFGPGVCEMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


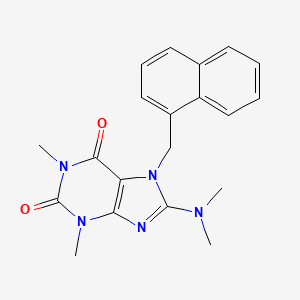
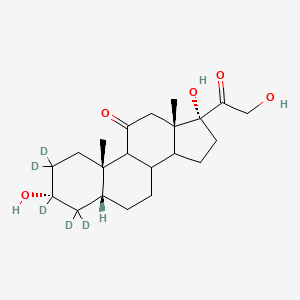

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
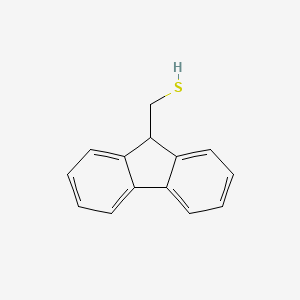
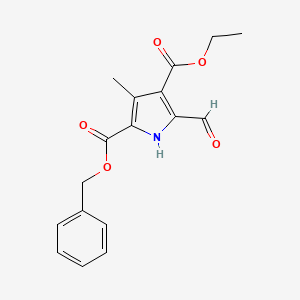
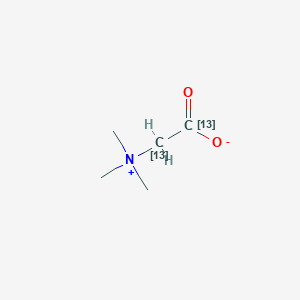

![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
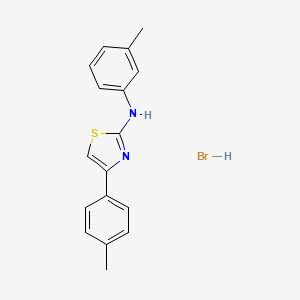
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
![Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine](/img/structure/B15088124.png)
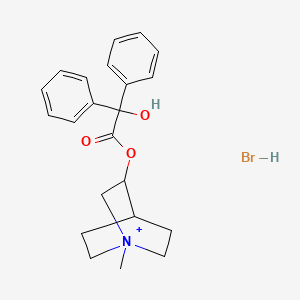
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
